

An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,2-Dimethylpropane-1-sulfonyl chloride

Cat. No.: B1338599

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of **2,2-dimethylpropane-1-sulfonyl chloride** (also known as neopentylsulfonyl chloride), a key building block in organic synthesis. This document consolidates its chemical and physical characteristics, detailed safety information, a representative synthetic protocol, and expected spectroscopic data to support its application in research and development.

Core Properties and Data

2,2-Dimethylpropane-1-sulfonyl chloride is a valuable reagent in organic chemistry, primarily utilized for the introduction of the neopentylsulfonyl group into molecules. This bulky, non-polar moiety can impart unique steric and electronic properties to target compounds, a feature often exploited in the design of novel therapeutic agents and functional materials.

Physical and Chemical Properties

The following table summarizes the key physical and chemical identification data for **2,2-dimethylpropane-1-sulfonyl chloride**.

Property	Value
CAS Number	53333-76-9
Molecular Formula	C ₅ H ₁₁ ClO ₂ S
Molecular Weight	170.66 g/mol
Appearance	Liquid
Boiling Point	43-44 °C at 1 Torr
Density	1.1529 g/cm ³ at 25 °C
Melting Point	Not available
Refractive Index	Not available
Solubility	Soluble in most organic solvents. Reacts with water.
Synonyms	Neopentylsulfonyl chloride, 2,2-dimethyl-1-propanesulfonyl chloride

Spectroscopic Data

While a dedicated, published spectrum for **2,2-dimethylpropane-1-sulfonyl chloride** is not readily available, the expected spectroscopic characteristics can be reliably predicted based on the well-established data for the sulfonyl chloride functional group and the neopentyl moiety.

1.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the sulfonyl chloride group.[\[1\]](#)

Functional Group	Expected Absorption Range (cm ⁻¹)
S=O Asymmetric Stretch	1370 - 1410
S=O Symmetric Stretch	1166 - 1204
C-H (alkane) Stretch	2800 - 3000

1.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H and ^{13}C NMR spectra will be characterized by the signals corresponding to the neopentyl group. Due to the high symmetry of the neopentyl group, the spectra are expected to be simple.

- ^1H NMR: A sharp singlet for the nine equivalent protons of the three methyl groups and a singlet for the two protons of the methylene group adjacent to the sulfonyl chloride. The methylene protons will be deshielded due to the electron-withdrawing sulfonyl chloride group.[2]
- ^{13}C NMR: A signal for the quaternary carbon, a signal for the three equivalent methyl carbons, and a signal for the methylene carbon.[3]

1.2.3. Mass Spectrometry (MS)

The mass spectrum is expected to show a molecular ion peak (M^+) at m/z 170. A characteristic fragmentation pattern would involve the loss of a chlorine atom ($\text{M}-35$) and the formation of the stable tert-butyl cation (m/z 57) through the loss of the $\text{CH}_2\text{SO}_2\text{Cl}$ group.[4] The presence of the chlorine isotope (^{37}Cl) would result in an $\text{M}+2$ peak.[1]

Safety and Handling

2,2-Dimethylpropane-1-sulfonyl chloride is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.[5]

Hazard Identification

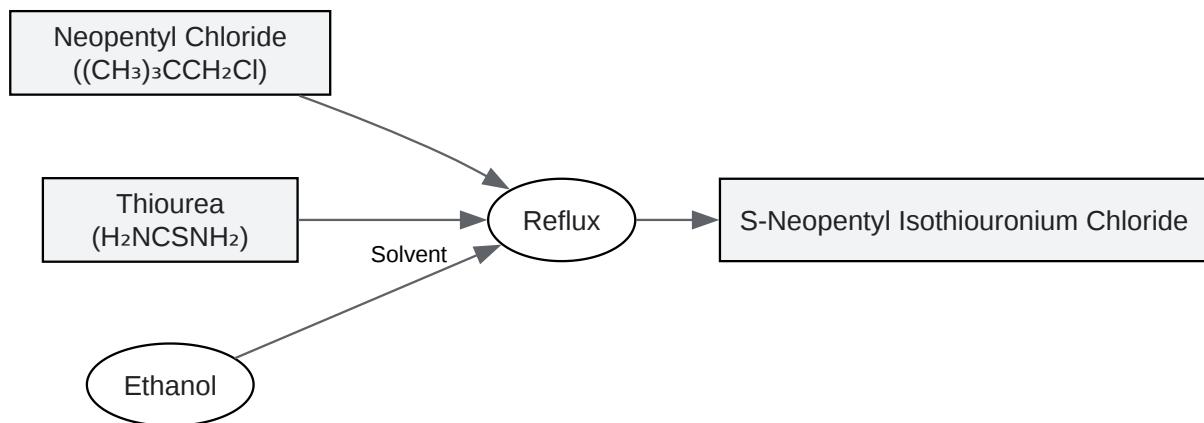
- Harmful if swallowed (H302)[5]
- Causes skin irritation (H315)[5]
- Causes serious eye irritation (H319)[5]
- May cause respiratory irritation (H335)[5]

Recommended Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles.[5]
- Skin Protection: Wear protective gloves and impervious clothing.[5]
- Respiratory Protection: Use a full-face respirator if exposure limits are exceeded.[5]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

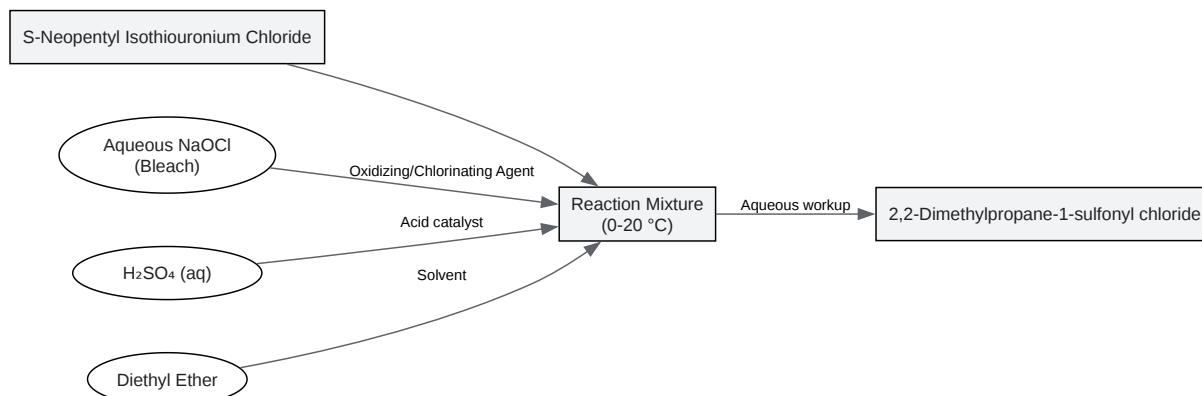

Experimental Protocols

While a specific, peer-reviewed synthesis for **2,2-dimethylpropane-1-sulfonyl chloride** is not readily available, a general and efficient method for the preparation of alkanesulfonyl chlorides from S-alkyl isothiourea salts can be adapted.[6][7] This method is advantageous due to its use of readily available starting materials and environmentally benign reagents.[6]

Representative Synthesis of an Alkanesulfonyl Chloride

This protocol describes the synthesis of an alkanesulfonyl chloride from the corresponding S-alkyl isothiourea salt via bleach-mediated oxidative chlorosulfonation.[6]

Step 1: Preparation of the S-Neopentyl Isothiouronium Salt



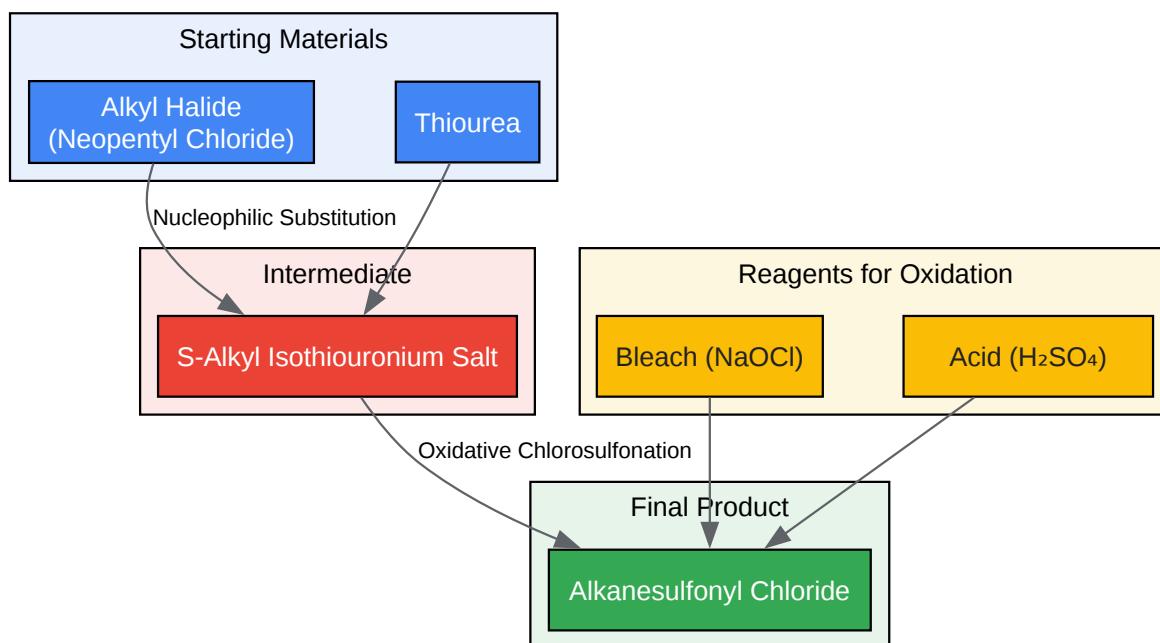
[Click to download full resolution via product page](#)

Diagram 1. Synthesis of S-Neopentyl Isothiouronium Chloride.

- In a round-bottom flask, combine equimolar amounts of neopentyl chloride (1-chloro-2,2-dimethylpropane) and thiourea in ethanol.
- Heat the mixture to reflux and stir for 1-2 hours.
- Cool the reaction mixture to room temperature.
- Remove the ethanol via rotary evaporation to yield the crude S-neopentyl isothiouronium chloride, which can often be used in the next step without further purification.

Step 2: Oxidative Chlorosulfonation

[Click to download full resolution via product page](#)


Diagram 2. Oxidative Chlorosulfonation to form the Sulfonyl Chloride.

- Suspend the S-neopentyl isothiouronium salt in a biphasic mixture of diethyl ether and aqueous sulfuric acid in a flask equipped with a dropping funnel and a thermometer, cooled in an ice-water bath.
- While stirring vigorously, add commercial bleach (5% sodium hypochlorite solution) dropwise, maintaining the internal temperature between 0 and 20 °C.[6]

- After the addition is complete, continue stirring for an additional 30 minutes.
- Transfer the reaction mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude **2,2-dimethylpropane-1-sulfonyl chloride**.
- The product can be further purified by vacuum distillation.

Logical Relationships in Synthesis

The synthesis of alkanesulfonyl chlorides from alkyl halides is a two-step process that leverages the nucleophilicity of thiourea and the oxidizing power of hypochlorite.

[Click to download full resolution via product page](#)

Diagram 3. Logical workflow of the synthesis.

This guide provides essential information for the safe and effective use of **2,2-dimethylpropane-1-sulfonyl chloride** in a research and development setting. The provided data and protocols are intended to serve as a foundation for further investigation and application of this versatile chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acdlabs.com [acdlabs.com]
- 2. 2,2-dimethylpropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 neopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. echemi.com [echemi.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,2-Dimethylpropane-1-sulfonyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338599#2-2-dimethylpropane-1-sulfonyl-chloride-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com